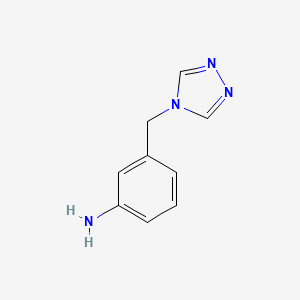

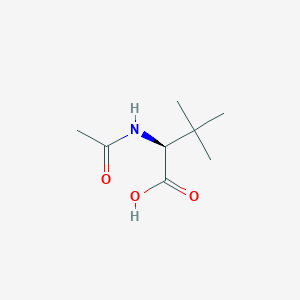

![molecular formula C13H14N4OS B2425244 N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide CAS No. 1097639-62-7](/img/structure/B2425244.png)

N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide

Overview

Description

N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide, also known as MTTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTB is a member of the triazine family and has a molecular weight of 266.33 g/mol.

Mechanism of Action

The mechanism of action of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide is not fully understood. However, studies have shown that N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide can interact with various cellular targets, including GABA receptors and caspase enzymes. N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide has been shown to bind to the benzodiazepine site of GABA receptors, which can modulate the activity of these receptors.

Biochemical and Physiological Effects

N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide can induce apoptosis by activating the caspase pathway. N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In the brain, N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide can modulate the activity of GABA receptors, which can have anxiolytic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide for lab experiments is its potent anticancer properties. N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide can inhibit the growth of various cancer cell lines, making it a valuable tool for cancer research. Another advantage of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide is its ability to modulate the activity of GABA receptors, which can have therapeutic implications for the treatment of neurological disorders.

However, one of the limitations of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide is its potential toxicity. Studies have shown that N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide can be toxic to normal cells at high concentrations, which can limit its clinical applications.

Future Directions

There are several future directions for the research of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide. One direction is to further investigate the mechanism of action of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide. Understanding the cellular targets of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide can provide insights into its potential therapeutic applications. Another direction is to explore the use of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide in combination with other anticancer agents. Studies have shown that N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide can enhance the anticancer effects of other drugs, making it a potential candidate for combination therapy. Finally, more research is needed to evaluate the safety and toxicity of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide in vivo, which can provide valuable information for its clinical development.

Scientific Research Applications

N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide is in the field of cancer research. Studies have shown that N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide has potent anticancer properties and can inhibit the growth of cancer cells. N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Another potential application of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide is in the field of neuroscience. Studies have shown that N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide can modulate the activity of GABA receptors in the brain, which can have therapeutic implications for the treatment of anxiety and other neurological disorders.

properties

IUPAC Name |

N-[1-(3-methylsulfanyl-1,2,4-triazin-6-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-9(11-8-14-13(19-2)17-16-11)15-12(18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIOGRJHFIWKKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(N=N1)SC)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2425162.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2425163.png)

![5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2425164.png)

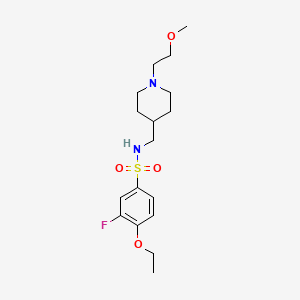

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2425166.png)

![N-[1-(Aminomethyl)cyclohexyl]-5-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2425169.png)

![Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]-](/img/structure/B2425170.png)

![5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2425171.png)

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2425175.png)